4-Iodophenyllaurate
Description
4-Iodophenyllaurate is an ester derivative formed by the reaction of lauric acid (a saturated C12 fatty acid) with 4-iodophenol. The compound features a 4-iodophenyl group attached to the laurate moiety via an ester linkage. While direct evidence for 4-Iodophenyllaurate is absent in the provided sources, its structural analogs—compounds containing the 4-iodophenyl group with diverse functional groups—are well-documented. These analogs are widely used in organic synthesis, pharmaceuticals, and materials science due to the iodine atom’s unique electronic and steric effects, which enhance reactivity and stability in cross-coupling reactions .
Properties
CAS No. |
119764-79-3 |
|---|---|
Molecular Formula |
C18H26IO2- |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(4-(125I)iodanylphenyl) dodecanoate |
InChI |
InChI=1S/C18H27IO2/c1-2-3-4-5-6-7-8-9-10-11-18(20)21-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3/i19-2 |
InChI Key |
CHFZBORWSNHVCM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)I |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[125I] |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=C(C=C1)I)C(=O)[O-] |
Synonyms |
4-iodophenyllaurate p-iodophenyllauric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 4-iodophenyllaurate, highlighting their molecular properties and applications:
Reactivity and Stability
- Electrophilic Reactivity: The iodine atom in 4-iodophenyl derivatives acts as a directing group in electrophilic substitution reactions. For example, 4-iodophenol undergoes regioselective iodination or bromination at the ortho position due to the electron-withdrawing effect of the -OH group . In contrast, 4-iodophenyl isocyanate’s -NCO group is highly reactive toward nucleophiles like amines, enabling its use in urea and carbamate synthesis .
- Cross-Coupling Reactions: The C-I bond in these compounds participates in Suzuki-Miyaura and Ullmann couplings. For instance, 4-iodoacetophenone serves as a substrate in palladium-catalyzed cross-coupling to synthesize biaryl ketones, critical in drug discovery .
Physicochemical Properties
- Solubility: 4-Iodophenol is sparingly soluble in water but dissolves readily in alcohols and ethers, whereas 4-iodophenyl isocyanate is typically used in anhydrous organic solvents like THF or DCM .
- Thermal Stability: The melting points of these compounds correlate with their functional groups. 4-Iodophenol and 4-iodoacetophenone exhibit higher thermal stability (melting points >80°C) compared to the more labile isocyanate and isothiocyanate derivatives .
Pharmaceutical Intermediates
- 4-Iodophenylalanine (CAS 62561-75-5), an amino acid derivative, is used in peptide synthesis and radiopharmaceuticals due to its ability to incorporate iodine-131 for targeted therapy .
- 4-Iododibenzothiophene (CAS 132034-89-0) is a key intermediate in synthesizing organic semiconductors and light-emitting materials .
Limitations and Challenges
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